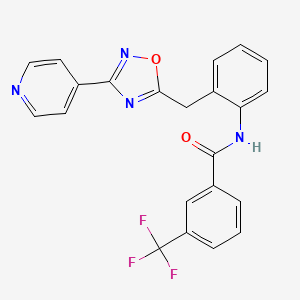

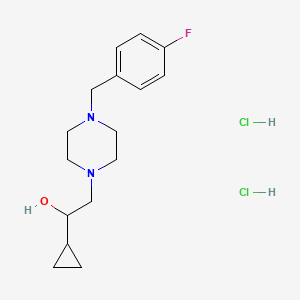

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a class of 4-(4-fluorobenzyl)piperazin-1-yl-based compounds was synthesized and found to be more active inhibitors against tyrosinase from mushroom Agaricus bisporus than the positive control kojic acid .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the addition of sodium sulfite or phosphate changes the course of the reaction under neutral conditions .

Wissenschaftliche Forschungsanwendungen

Cell Surface Biotinylation and Internalization Assay

This compound has been utilized in cell surface biotinylation to track and analyze the internalization of cell surface proteins. The assay can help in understanding the dynamics of protein trafficking and receptor-mediated endocytosis, which is crucial in the development of targeted drug delivery systems .

Antibacterial Activity

Derivatives of this compound have shown promising results against Gram-negative bacteria. The presence of 4-benzoyl substituents at specific positions enhances the bactericidal effects, indicating potential applications in developing new antibiotics, especially for drug-resistant strains .

Cancer Research

The compound’s derivatives have been studied for their mode of action against tumor promoters like phorbol esters. These studies are significant for cancer research, particularly in understanding the biochemical pathways involved in tumor promotion and progression .

Potential Therapeutic Effects

There is significant interest in the medical research community regarding the therapeutic effects of this compound. It is being explored for its potential use in treating various diseases, although the specific therapeutic applications are still under investigation.

Chemical Synthesis and Modification

The compound serves as a starting point for the synthesis of a variety of derivatives. These derivatives can be tailored for specific applications, such as creating more potent or selective agents for biological research.

Pharmacological Studies

Due to its structural complexity and biological activity, this compound is a candidate for pharmacological studies. Researchers are interested in its interaction with biological systems, which could lead to the discovery of new pharmacological pathways.

Wirkmechanismus

Target of Action

The primary target of the compound “1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride” is Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a key enzyme involved in DNA repair and genomic stability. It plays a crucial role in the base excision repair pathway, which is responsible for repairing single-strand breaks in DNA .

Mode of Action

The compound interacts with its target, PARP, and inhibits its activity . This inhibition results in the accumulation of DNA damage in the cancer cells, leading to cell death . The compound’s interaction with PARP is competitive, meaning it competes with the natural substrate of the enzyme for the active site .

Biochemical Pathways

The inhibition of PARP by the compound affects the DNA repair pathwayThis leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Pharmacokinetics

The compound’s effectiveness against human breast cancer cells suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is the loss of cell viability in human breast cancer cells . This is likely due to the accumulation of DNA damage resulting from the inhibition of PARP . The compound has been observed to produce a loss of cell viability of MCF-10A cells with IC 50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .

Zukünftige Richtungen

Future research could focus on further exploring the properties and potential applications of this compound. For instance, the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety could be a promising direction .

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O.2ClH/c17-15-5-1-13(2-6-15)11-18-7-9-19(10-8-18)12-16(20)14-3-4-14;;/h1-2,5-6,14,16,20H,3-4,7-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGHRYVSDRXFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC3=CC=C(C=C3)F)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)